molecular formula C23H22FN5O3 B2468582 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide CAS No. 922035-85-6

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide

Katalognummer: B2468582
CAS-Nummer: 922035-85-6
Molekulargewicht: 435.459
InChI-Schlüssel: DNQUYFBEJNDRRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activity. The presence of the 4-fluorobenzyl group and the phenoxypropanamide moiety contributes to its reactivity and interaction with biological targets.

Molecular Formula

  • C : 19
  • H : 22
  • F : 1
  • N : 5
  • O : 2

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the 4-Fluorobenzyl Group : Often accomplished via Friedel-Crafts alkylation.
  • Attachment of the Phenoxypropanamide Moiety : This step involves amide bond formation using coupling reagents like EDCI or DCC.

Anticancer Properties

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, related compounds have shown potent inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

CompoundTarget EnzymeIC50 (µM)Selectivity
Compound ACDK20.36High
Compound BCDK91.8Moderate

Additionally, studies have demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance selectivity and potency against various cancer cell lines such as HeLa and HCT116 .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. The introduction of specific substituents has been shown to enhance its effectiveness against various bacterial strains. For example, related derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.0015 µg/mL against MRSA .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in signaling pathways critical for cell survival and proliferation. By binding to the active sites of these enzymes, the compound disrupts essential cellular processes.

Case Studies

Several studies have focused on the pharmacological potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • In Vitro Studies : A study assessed the cytotoxicity of various derivatives on human tumor cell lines and found that modifications at the 5-position significantly impacted their anticancer activity.
  • Binding Affinity Studies : Molecular docking simulations revealed that this compound has favorable binding interactions with CDK2 and CDK9, suggesting its potential as a selective inhibitor .

Eigenschaften

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-16(32-19-5-3-2-4-6-19)22(30)25-11-12-29-21-20(13-27-29)23(31)28(15-26-21)14-17-7-9-18(24)10-8-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQUYFBEJNDRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.